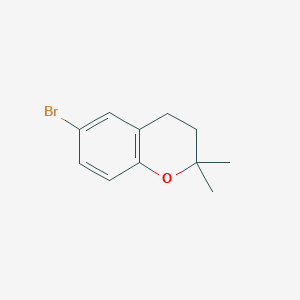

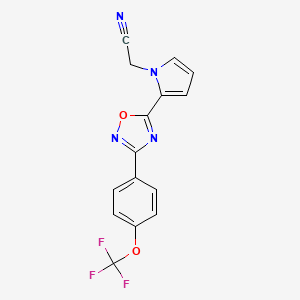

6-溴-2,2-二甲基色苷

货号 B2559871

CAS 编号:

174894-80-5

分子量: 241.128

InChI 键: HOPZMALEQZMIAZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

The synthesis of 6-Bromo-2,2-dimethylchroman has been reported in several studies. For instance, one study reported the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . Another study reported the reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues, which gave low yields of 4-chlorochromene-3-carbaldehydes .Molecular Structure Analysis

The molecular structure of 6-Bromo-2,2-dimethylchroman has been analyzed in several studies. For instance, one study used density functional theory to study the optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies of the compound . Another study used X-ray diffraction techniques to characterize the structure of the newly synthesized compound .Chemical Reactions Analysis

The chemical reactions involving 6-Bromo-2,2-dimethylchroman have been studied. For example, one study reported the action of the Vilsmeier reagent on 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues, which gave low yields of 4-chlorochromene-3-carbaldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2,2-dimethylchroman include a molecular weight of 255.11 g/mol. Other properties such as refractive index and density have been reported for similar compounds .科学研究应用

合成方法和化学相互作用

- 已经开发了一种使用二-µ-溴双(1–3-η-3-烷基丁-2-烯基镍)配合物合成单甲基双酚和2,2-二甲基色苷-6-醇模型的方法,展示了6-溴-2,2-二甲基色苷在复杂化学合成过程中的作用(Inoue等,1974)。

- 对(2,2-二甲基色苷-6-基)烷酸的研究,这是6-溴-2,2-二甲基色苷的合成衍生物,揭示了它们具有中等抗凝胶特性以及在抗镰变性剂开发中的潜力(Fatope & Abraham, 1987)。

药理学特性

- 对4,6-二取代的2,2-二甲基色苷的研究,包括6-溴-2,2-二甲基色苷的衍生物,表明它们能够靶向ATP敏感的钾通道,影响胰岛β细胞释放胰岛素和血管平滑肌松弛(Pirotte等,2017)。

- 对Vilsmeier试剂与7-甲氧基-2,2-二甲基色苷-4-酮及其6-溴和6-甲氧基类似物的反应的研究,为氯色苷的合成提供了新的见解,展示了6-溴-2,2-二甲基色苷的化学多功能性(Brown et al., 1985)。

化学合成和应用

- 已经开发了一种一锅法合成6-溴-4,4-二甲基硫色苷的方法,突出了合成6-溴-2,2-二甲基色苷衍生物的高效和环保方法(Zhou et al., 2013)。

- 对二甲基6-溴-2H-色苷-2,3-二羧酸二甲酯的合成和表征进行了广泛研究,这是6-溴-2,2-二甲基色苷的衍生物,具有潜在的药物合成和生物活性(Asheri et al., 2016)。

未来方向

属性

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydrochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPZMALEQZMIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2-dimethylchroman | |

CAS RN |

174894-80-5 | |

| Record name | 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

TO a solution of 6-bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one (7.57 g) in trifluoroacetic acid (21.4 ml) was added at room temperature triethylsilane (10.4 ml), and the mixture was stirred for 4 days. To the mixture was added triethylsilane (7.1 ml), and the mixture was stirred at 50° C. for 24 hours. To the mixture was added at 0° C. 12N sodium hydroxide solution to make the solution alkaline, and the mixture was extracted with diethylether. The organic layer was washed with saturated brine, dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane) to give colorless oil of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran (10.77 g).

Quantity

7.57 g

Type

reactant

Reaction Step One

Citations

For This Compound

4

Citations

(VI), after treatment of the tribromo-derivative (111) with aqueous potassium hydroxide were unsuccessful. As a result it was not possible to obtain 6-bromo-2, 2-dimethylchroman-3-01 …

Number of citations: 3

pubs.rsc.org

Pathways to the synthesis of Fusarochromanone (FC-101), a potent angiogenesis inhibitor, have been developed. The intermediate 5-amino-6-iodo-2, 2-dimethylchroman-4-one (56) …

Number of citations: 1

search.proquest.com

Reported here are the synthesis and in vitro evaluation of a series of 26 retinoic acid analogs based on dihydronaphthalene and chromene scaffolds using a transactivation assay. …

Number of citations: 4

www.sciencedirect.com

A hallmark of Alzheimer’s disease is the brain deposition of amyloid beta (Aβ), a peptide of 36–43 amino acids that is likely a primary driver of neurodegeneration. Aβ is produced by the …

Number of citations: 65

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B2559803.png)

![9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2559806.png)

![N-[2-[[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2559807.png)

![[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone](/img/structure/B2559809.png)